Dicyclopentadiene

Catalog No.
S525986
CAS No.
77-73-6
M.F
C10H12
M. Wt
132.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclopentadiene

CAS Number

77-73-6

Product Name

Dicyclopentadiene

IUPAC Name

tricyclo[5.2.1.02,6]deca-3,8-diene

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2

InChI Key

HECLRDQVFMWTQS-UHFFFAOYSA-N

SMILES

C1C=CC2C1C3CC2C=C3

Solubility

Insoluble (NTP, 1992)
In water, 0.020 g/L at 25 °C
Very soluble in ethyl ether, ethanol
Readily sol in acetone, dichloromethane, ethyl acetate, n-hexane, and toluene.
Solubility in water, g/100ml at 25 °C: 0.002
0.02%

Synonyms

Dicyclopentadiene; Bicyclopentadiene; Biscyclopentadiene; Dicyklopentadien;

Canonical SMILES

C1C=CC2C1C3CC2C=C3

Isomeric SMILES

C1C=C[C@@H]2[C@H]1C3CC2C=C3

Description

The exact mass of the compound Dicyclopentadiene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)in water, 0.020 g/l at 25 °cvery soluble in ethyl ether, ethanolreadily sol in acetone, dichloromethane, ethyl acetate, n-hexane, and toluene.solubility in water, g/100ml at 25 °c: 0.0020.02%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7352. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Supplementary Records. It belongs to the ontological category of cyclic olefin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Precursor for Functionalized Polymers

One of the most prominent applications of DCPD in scientific research is its use as a precursor for the synthesis of functionalized polymers. Due to its high reactivity, DCPD readily undergoes ring-opening polymerization reactions. By introducing specific catalysts or co-monomers, researchers can control the polymerization process to create polymers with desired properties. These functionalized polymers can possess unique characteristics like good thermal stability, flame retardancy, and electrical conductivity, making them valuable for various advanced material applications [].

Here are some examples of research exploring DCPD-based functional polymers:

  • Development of DCPD-based flame-retardant epoxy resins [].
  • Synthesis of conductive polymers using DCPD and various co-monomers for applications in organic electronics [].

Understanding Reaction Mechanisms

Dicyclopentadiene's high reactivity also makes it a valuable tool for researchers studying reaction mechanisms. Due to its well-defined structure and readily observable reactions, DCPD serves as a model compound for investigating various types of organic reactions, including cycloadditions, Diels-Alder reactions, and ring-opening polymerizations []. By studying the behavior of DCPD in controlled settings, scientists can gain valuable insights into the fundamental principles governing these reactions.

  • Compound: Dicyclopentadiene (DCPD) []
  • Origin: Primarily obtained as a co-product during the steam cracking of naphtha and gas oils for ethylene production [].
  • Significance: DCPD is a vital building block for numerous industrial applications, including unsaturated polyester resins, inks, adhesives, and flame retardants []. It's also a valuable precursor to cyclopentadiene, a key diene in Diels-Alder reactions and organometallic chemistry [].

Molecular Structure Analysis

  • Chemical Formula: C₁₀H₁₂ []
  • Structure: DCPD possesses a bicyclic structure consisting of two fused cyclopentene rings, each containing a double bond [, ]. This structure makes it a cyclic olefin, a class of hydrocarbons with interesting reactivity.
  • Key Feature: The presence of two conjugated double bonds allows DCPD to participate in various addition reactions and Diels-Alder cycloadditions [].

Chemical Reactions Analysis

  • Synthesis: DCPD is not directly synthesized; instead, it's a co-product in the steam cracking process []. However, cyclopentadiene, its monomeric form, can be obtained by heating DCPD at high temperatures (above 150°C) via a retro-Diels-Alder reaction (Equation 1) []. This reaction is reversible, and cyclopentadiene readily reforms DCPD at room temperature.

(Equation 1)

C₁₀H₁₂ (DCPD) → 2 C₅H₆ (Cyclopentadiene) ΔHeat

  • Decomposition: As mentioned above, DCPD undergoes a retro-Diels-Alder reaction at elevated temperatures to form cyclopentadiene [].
  • Other Reactions: DCPD readily undergoes addition reactions across its double bonds with various reagents, including dienophiles in Diels-Alder cycloadditions, a cornerstone reaction in organic synthesis [].

Physical And Chemical Properties Analysis

  • Melting Point: 32.5 °C (may vary slightly based on purity) []
  • Boiling Point: 170 °C []
  • Solubility: Insoluble in water; soluble in organic solvents like benzene and toluene []
  • Appearance: White, brittle wax (pure form); straw-colored liquid (impure form) []
  • Odor: Pure DCPD has a mild odor resembling soy wax or camphor; impure forms have a stronger, acrid odor []
  • Stability: Relatively stable at room temperature; prone to polymerization at high temperatures or with impurities, leading to container ruptures [].

Mechanism of Action (Not Applicable)

Dicyclopentadiene does not have a specific biological mechanism of action as it's primarily an industrial chemical.

  • Toxicity: Dicyclopentadiene can irritate the eyes, skin, and respiratory system upon inhalation or contact []. High or repeated exposure can harm the kidneys and lungs [].
  • Flammability: DCPD is a flammable liquid with a flash point of 90°F (32°C) []. It poses a fire hazard and should be handled with appropriate precautions.
  • Reactivity: DCPD can polymerize exothermically under heat or with contamination, leading to container pressurization and potential explosions [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dicyclopentadiene appears as a liquid with an acrid odor. Flash point 90°F. The vapors are irritating to the eyes and respiratory system. Subject to polymerization if subjected to heat for prolonged periods or if contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Density 8.2 lb / gal. Used in paints, varnishes, as an intermediate in insecticides, as a flame retardant in plastics.
Liquid; OtherSolid
COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
A liquid with an acrid odor.
Colorless, crystalline solid with a disagreeable, camphor-like odor. [Note: A liquid above 90°F.]

Color/Form

Colorless crystalline solid [Note: A liquid above 90 degrees F]

XLogP3

2.5

Boiling Point

342 °F at 760 mm Hg (NTP, 1992)
170.0 °C
172 °C
342°F

Flash Point

90 °F (NTP, 1992)
24 °C (75 °F)
90 °F (32 °C) (Open cup)
32 °C o.c.
90°F (open cup)
(oc) 90°F

Vapor Density

4.55 (NTP, 1992) (Relative to Air)
4.55 (Air = 1)
Relative vapor density (air = 1): 4.6-4.7
4.55

Density

0.978 at 68 °F (USCG, 1999)
0.9302 g/cu cm at 35 °C
0.98 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
0.98
0.98 (Liquid at 95°F)

LogP

log Kow = 2.78
2.78

Odor

Disagreeable camphor-like odor
Disagreeable odor similar to that of camphor
Sweet, sharp odor, unpleasant

Appearance

Solid powder

Melting Point

92.5 °F (NTP, 1992)
15.5 °C
32.9 °C
32-34 °C
92.5°F
90°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Dicyclopentadiene is a colorless crystalline solid. It is a liquid above 90 °F. Dicyclopentadiene has a disagreeable odor like camphor. It is not very soluble in water. Dicyclopentadiene is a component of crude oil and coal tar. USE: Dicyclopentadiene is an important commercial chemical that is used to make other chemicals, in paints, varnishes, resins and in materials used to line water ponds. It is also used near trees and landscaping to prevent animals from eating the plants. Dicyclopentadiene is a gasoline additive. EXPOSURE: Workers who use dicyclopentadiene may breathe in vapors or have direct skin contact. The general population may be exposed from gasoline fumes. If dicyclopentadiene is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move slowly through soil. Although biodegradation does occur, it is not an important environmental fate process. dicyclopentadiene is expected to build up in fish. RISK: Limited human data suggests that headache and eye and throat irritation may occur workers exposed to dicyclopentadiene vapors. Nausea and vomiting may occur with ingestion of dicyclopentadiene. Allergic skin reactions have occurred in workers handling resins products containing dicyclopentadiene (and other chemicals). Minor skin and eye irritation occur with exposure to undiluted liquid in laboratory animals. Eye irritation and incoordination occurred with exposure to high vapor levels. Convulsions and death occurred in some animals exposed to very high levels. Damage to kidneys and lungs occurred in laboratory animals repeatedly exposed to moderate-to-high air levels of dicyclopentadiene. Abortion and birth defects were not observed in laboratory animals following exposure to dicyclopentadiene vapor during pregnancy. Data on the potential for dicyclopentadiene to cause infertility in laboratory animals were not available. Data on the potential for dicyclopentadiene to cause cancer in laboratory animals were not available. The potential for dicyclopentadiene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

10 mm Hg at 117.7 °F (NTP, 1992)
2.29 mmHg
2.30 mm Hg at 25 °C /Extrapolated from a measured range of 33 °C and higher/
Vapor pressure, Pa at 20 °C: 180
1.4 mmHg

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

77-73-6
25038-78-2
1755-01-7

Wikipedia

Dicyclopentadiene

Use Classification

Agrochemicals -> Plant Growth Regulators
Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

... cyclopentadiene is dimerized to give dicyclopentadiene by heat soaking the entire C5 fraction, either at normal pressure and 30 - 100 °C over 5 - 24 hr or at elevated pressure and 140 - 150 °C. In the second step, the remaining components of the original C5 fraction, which have boiling points of 28 - 50 °C, are distilled overhead, and crude dicyclopentadiene (bp 172.8 °C) is obtained in 85 - 90% purity at the bottom of the column.
Steam crackers for the production of ethylene are the primary source of cyclopentadiene and dicyclopentadiene, although a small amount is still recovered from coal tar distillation. The amount of CPD /cyclopentadiene/ produced depends on the feedstock to the cracker. The yield from a naphtha cracker is 6 to 8 times of that from a gas cracker, which uses ethane and propane feed mixture. The cracked gas leaving the furnace section of a steam cracker contains many chemical components. They are separated by a series of fractionation columns. The bottom stream from the debutanizer column, known as the pyrolysis gasoline in the industry, contains the C5 and heavier fraction of the cracked gas. Typically, cyclopentadiene plus dicyclopentadiene constitute 15-25 wt% of the pyrolysis gasoline. Because CPD dimerizes readily, it is usually recovered in the form of the DCPD. ... When the pyrolysis gasoline is processed immediately, the amount of DCPD present is small. ... The C5 fraction of the pyrolysis gasoline is first separated as the overhead of a depentanizer. The C5 stream is heat-soaked in a dimerizer at about 100 degC. The CPD in the C5 stream is converted to DCPD. The separation of the low-boiling C5 components from the DCPD is achieved by a second fractionation in which the DCPD is recovered as the bottom product. The DCPD is mainly in the endo form and has a purity of 82-90%.
If the pyrolysis gasoline is placed in storage before it is processed or if the process is supplemented with purchased pyrolysis gasoline, a significant amount of the CPD /cyclopentadiene/ in the pyrolysis gasoline is already in the form of DCPD, since cyclopentadiene dimerizes to DCPD at a rate of 9 mol %/h at 35 °C. ... The pyrolysis gasoline is first heat-soaked in a dimerizer to convert remaining CPD to DCPD. The effluent from the dimerizer is fractionated in one or more columns where the C5-C9 components are separated from the C10 and heavier fraction. ... The C10 and heavier stream, which contains 50-70% DCPD, is distilled to yield a DCPD overhead product. The purity of the DCPD is 82-95%.
High-purity DCPD in the range of 98-99% is produced by thermal cracking of the lower-purity DCPD. Pure CPD /cyclopentadiene/ is separated from the crude DCPD by distillation and is redimerized in controlled conditions to avoid oligomer formation. Unreacted CPD is stripped from the high-purity DCPD by mild fractionation.

General Manufacturing Information

Paint and coating manufacturing
Petrochemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Sales to Traders & Exports.
Synthetic rubber manufacturing
4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-: ACTIVE
4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Cyclopentadiene polymerizes to dicyclopentadiene on standing. ... It is more convenient form in which to handle cyclopentadiene, and is easily depolymerized by distilling at atmospheric pressure.
DCPD, 3a,4,7,7a-tetrahydo-4,7-methano-1H-indene, can exist in two stereoisomers, the endo and exo forms. ... commercially available DCPD is mostly the endo isomer.

Analytic Laboratory Methods

Method: OSHA PV2098; Procedure: gas chromatography using flame ionization detector; Analyte: dicyclopentadiene; Matrix: air; Detection Limit: 2.1 ng/injection.
Analysis of products and residues: By gas-liquid chromatography (GLC) with flame ionization detector.
Ground water extracts were analyzed by GC/MS to determine if derivatives of dicyclopentadiene were present in addition to dicyclopentadiene and other chemical wastes. The derivatives thus identified were characterized by GC high resolution MS, deuterium exchange for active hydrogen in the chemical ionization source of the mass spectrometer, and GC/MS following on-column base catalyzed deuteration of enolizable hydrogen. Two ketone derivatives of dicyclopentadiene were identified by comparison with synthetic standards. Ground water derivatives of dicyclopentadiene were compared with mammalian enzymatic metabolites produced in vitro by incubation with immobilized rabbit liver cytochromes p450. The metabolites were analysed by GC/MS and by GC/MS following derivatization and deuterium labelling. Although not found in ground water samples, the two metabolites were identified as monoepoxides of dicyclopentadiene by comparison with compounds synthesized in the laboratory.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.
Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. May form peroxides in storage. ... Before entering a confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, well-ventilated area away from oxidizing materials, strong acids, and strong bases. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Metal containers involving the transfer of 5 gallons or more of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical.
/Dicyclopentadiene/ must be inhibited and maintained under an inert atmosphere to prevent polymerization.
Store only if stabilized. Store in an area without drain or sewer access. Fireproof. Cool. Keep in the dark. Separated from strong oxidants ...

Interactions

A retrospective epidemiological study in The Netherlands showed a statistical association between chlorination by-products in drinking water and cancer of the esophagus and stomach for males. A pilot-plant study with alternative disinfectants was carried out with stored water of the Rivers Rhine and Meuse. It was demonstrated that the increase of direct acting mutagens after treatment with chlorine dioxide is similar to the effect of chlorination. Ozonation of Rhine water reduced the mutagenic activity for Salmonella typhimurium TA 98 both with and without metabolic activation. UV alone hardly affects the mutagenicity of the stored river water for S. typhimurium TA 98. In all studies, practically no mutagenic activity for S. typh. TA 100 was found. Although remarkable changes in the concentration of individual organic compounds are reported, the identity of the mutagens detected is yet unclear. Compounds of possible interest due to their removal by ozonation are 1,3,3-trimethyloxindole, dicyclopentadiene and several alkylquinolines. Compounds which might be responsible for the increased mutagenicity after chlorination are two brominated acetonitriles and tri(2-chlorethyl) phosphate. Furthermore, the concentration procedure with adsorption on XAD resin and the subsequent elution step may have affected the results. It is proposed to focus further research more on the less volatile by-products of disinfection than on the trihalomethanes.
An added stabilizer or inhibitor can influence the toxicological properties of /dicyclopentadiene/, consult an expert.

Stability Shelf Life

Stable under recommended storage conditions. Contains the following stabilizer(s): BHT (0.05 %)

Dates

Modify: 2023-08-15
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2: Elser I, Kordes BR, Frey W, Herz K, Schowner R, Stöhr L, Altmann HJ, Buchmeiser MR. Latent and Air-Stable Pre-Catalysts for the Polymerization of Dicyclopentadiene: From Penta- to Hexacoordination in Molybdenum Imido Alkylidene N-Heterocyclic Carbene Complexes. Chemistry. 2018 Aug 27;24(48):12652-12659. doi: 10.1002/chem.201801862. Epub 2018 Jul 26. PubMed PMID: 29888813.
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11: de Bettencourt-Dias A, Rossini JS. Ligand Design for Luminescent Lanthanide-Containing Metallopolymers. Inorg Chem. 2016 Oct 17;55(20):9954-9963. Epub 2016 Aug 2. PubMed PMID: 27482851.
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